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An In-Depth Technical Guide to the First-in-Human Studies of ACT-1004-1239

Introduction
ACT-1004-1239 is a first-in-class, potent, selective, and orally available small-molecule

antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine

receptor 3 (ACKR3).[1][2] CXCR7 is a promising drug target in immunology and oncology due

to its role in modulating the concentration of its ligands, CXCL11 and CXCL12.[3] By

antagonizing CXCR7, ACT-1004-1239 has shown potential in preclinical models for treating

inflammatory demyelinating diseases like multiple sclerosis.[1][2] This document provides a

detailed overview of the first-in-human clinical studies of ACT-1004-1239, focusing on its

mechanism of action, clinical trial design, pharmacokinetics, pharmacodynamics, and safety

profile in healthy subjects.

Mechanism of Action: CXCR7 Antagonism
CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines

CXCL12 (also known as SDF-1α) and CXCL11.[4][5] Unlike typical G-protein coupled

receptors, CXCR7 does not primarily signal through G-proteins but functions as a "scavenger"

receptor.[3][6] It internalizes its ligands, thereby modulating their extracellular concentrations

and creating chemokine gradients that direct cell migration.[3]

ACT-1004-1239 acts as an insurmountable antagonist at the CXCR7 receptor.[7] By blocking

the binding of CXCL12 to CXCR7, it inhibits the receptor-mediated internalization and

clearance of CXCL12 from the plasma. This leads to a dose-dependent increase in the plasma

concentration of CXCL12, which serves as a key biomarker for target engagement.[1][3]
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Caption: Mechanism of action of ACT-1004-1239 on the CXCR7 receptor and CXCL12.

First-in-Human Study Design
The initial clinical evaluation of ACT-1004-1239 was conducted through a randomized, double-

blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[3] The primary

objectives were to assess the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of the compound.[8] The study also integrated assessments of food

effect and absolute bioavailability.[3]

A total of 48 healthy male subjects were enrolled, with 36 receiving ACT-1004-1239 and 12

receiving a placebo.[3] The study involved six dose levels, with single oral doses ranging from

1 mg to 200 mg.[3]
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Caption: Workflow diagram of the first-in-human, single-ascending-dose study.

Clinical Findings: Results from the First-in-Human
Study
Safety and Tolerability
ACT-1004-1239 was found to be safe and well-tolerated in healthy male subjects up to the

highest tested single dose of 200 mg.[3][8] A subsequent multiple-ascending dose study also

found the drug to be well-tolerated up to 200 mg once daily, with no evidence of QTc interval

prolongation.[4][9]

Pharmacokinetics (PK)
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ACT-1004-1239 demonstrated rapid absorption and a dose-proportional increase in exposure

across the tested dose range.[3][8] Key pharmacokinetic parameters from the single-dose

study are summarized below.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters for ACT-1004-1239

Parameter Value Notes

Time to Max. Concentration

(Tmax)
1.3 - 3.0 hours[3][8] For doses ≥ 10 mg.

Terminal Elimination Half-life

(t½)
17.8 - 23.6 hours[3][8]

For doses ≥ 10 mg. Supports

once-daily dosing.[3]

Absolute Bioavailability 53.0%[3][8]
Determined using a 14C-

radiolabeled microtracer.[3]

Food Effect No relevant effect[3][8]
Administration with food did

not significantly alter PK.

Dose Proportionality
Essentially dose-

proportional[3][8]

Exposure increased

proportionally with the dose.

| Volume of Distribution (Vd) | 183 L[10][11] | Indicates extensive distribution into tissues. |

Pharmacodynamics (PD) and Target Engagement
Target engagement was assessed by measuring the plasma concentrations of CXCR7 ligands,

CXCL12 and CXCL11.[3] Administration of ACT-1004-1239 resulted in a dose-dependent

increase in CXCL12 plasma concentrations, with levels more than doubling compared to

baseline, confirming successful target engagement.[3][8] In contrast, plasma concentrations of

CXCL11 remained unchanged.[3]

Table 2: Pharmacodynamic Biomarker Response to ACT-1004-1239
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Biomarker Observation Implication

Plasma CXCL12

Dose-dependent increase;
more than doubled from
baseline.[3][8]

Confirms target
engagement and inhibition
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activity.

| Plasma CXCL11 | No change observed.[3] | Suggests differential regulation or scavenging

kinetics for CXCL11 by CXCR7 in this context. |
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Caption: Logical flow from drug administration to biomarker confirmation.

Experimental Protocols
Clinical Study Conduct
The first-in-human study (NCT03869320) was a single-center, randomized, double-blind,

placebo-controlled trial.[12] Healthy male subjects underwent screening before being

randomized to receive a single oral dose of ACT-1004-1239 or a matching placebo. Doses
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were escalated across cohorts after a review of safety data from the preceding dose level.

Blood and urine samples were collected at predefined time points for up to 144 hours post-

dose for PK and PD analysis.[3] Safety monitoring included continuous recording of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Analysis
Plasma concentrations of ACT-1004-1239 were determined using a validated analytical

method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the

specific method details are not publicly disclosed. PK parameters were calculated using non-

compartmental analysis.

Pharmacodynamic Analysis
Plasma concentrations of CXCL11 and CXCL12 were quantified using validated

immunoassays. The specific assay kits or platforms used are not detailed in the referenced

publications. The change from baseline concentrations was used to evaluate the

pharmacodynamic effect of the drug.

Absolute Bioavailability and ADME
An absorption, distribution, metabolism, and excretion (ADME) study was integrated into the

first-in-human trial using a microtracer approach.[12][13] Six subjects received a single oral

dose of 100 mg of non-radioactive ACT-1004-1239 combined with a 1 μCi microdose of 14C-

labeled ACT-1004-1239.[13] Total radioactivity in plasma, urine, and feces was measured over

240 hours using accelerator mass spectrometry (AMS), a highly sensitive technique for

quantifying low levels of radioisotopes.[13] This allowed for the determination of absolute

bioavailability and the characterization of excretion pathways. The study found that 84.1% of

the radioactive dose was recovered, with the majority excreted in the feces (69.6%) and the

remainder in the urine (14.5%).[12]

Conclusion
The first-in-human studies of ACT-1004-1239 successfully demonstrated that the drug is safe

and well-tolerated in healthy subjects at single oral doses up to 200 mg. The pharmacokinetic

profile is favorable, with rapid absorption, a half-life supportive of once-daily dosing, and no

significant food effect.[3][8] Crucially, the studies confirmed the mechanism of action through
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the dose-dependent increase in plasma CXCL12, providing clear evidence of target

engagement.[3] These comprehensive and positive results from the initial clinical trials support

the continued development of ACT-1004-1239 for the treatment of inflammatory demyelinating

diseases and other potential indications.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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